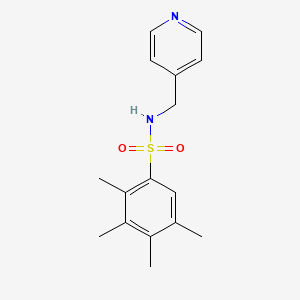

2,3,4,5-tetramethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Description

2,3,4,5-Tetramethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a heavily substituted benzene ring with four methyl groups (2,3,4,5-positions) and a sulfonamide group linked to a pyridin-4-ylmethyl moiety. This structural configuration imparts unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science. The tetramethyl substitution likely enhances lipophilicity and steric bulk, while the pyridin-4-ylmethyl group may contribute to hydrogen bonding or π-π interactions in biological systems .

Properties

IUPAC Name |

2,3,4,5-tetramethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-11-9-16(14(4)13(3)12(11)2)21(19,20)18-10-15-5-7-17-8-6-15/h5-9,18H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGYJVUALWVFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetramethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the following steps:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved using sulfonyl chloride in the presence of a base such as pyridine.

Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Attachment of Pyridin-4-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the pyridin-4-ylmethyl group is attached to the benzenesulfonamide core. This can be done using pyridin-4-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetramethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

2,3,4,5-tetramethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections and certain types of cancer.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetramethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death or growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): This compound features a single methyl group on the benzene ring (4-position) and an anilinopyridinyl substituent. Compared to the target compound, the reduced steric bulk from fewer methyl groups may increase metabolic susceptibility.

N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide ():

The boron-containing substituent in this analog facilitates Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. However, the tetramethyl groups on the target’s benzene ring may offer superior steric protection against nucleophilic attack compared to the boronate ester’s reactivity .

Sulfonamide Nitrogen Substituents

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): This compound has a complex heterocyclic substituent and a methyl group on the sulfonamide nitrogen. The heterocyclic moiety in ’s compound may confer specific kinase inhibition, whereas the target’s simpler structure could prioritize stability .

Physicochemical Properties

Biological Activity

2,3,4,5-Tetramethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of benzenesulfonamides which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C15H20N2O2S

- Molecular Weight : 288.40 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzenesulfonamide derivatives. In vitro evaluations have shown that compounds similar to this compound exhibit significant activity against a range of pathogenic bacteria and fungi. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.72 mg/mL |

| Staphylococcus aureus | 6.63 mg/mL |

| Pseudomonas aeruginosa | 6.67 mg/mL |

| Candida albicans | 6.63 mg/mL |

These results indicate that the compound could serve as a potential candidate for the development of new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of sulfonamide derivatives have been documented in various animal models. For example, compounds structurally related to this compound have shown significant inhibition of carrageenan-induced paw edema in rats at concentrations ranging from 1 to 3 hours post-administration. The observed inhibition rates were approximately 90% at optimal doses .

Antioxidant Activity

Sulfonamide derivatives also demonstrate antioxidant properties. In comparative studies, certain derivatives exhibited IC50 values comparable to Vitamin C in scavenging free radicals, suggesting that they may help mitigate oxidative stress in biological systems .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment assessing the efficacy of various benzenesulfonamide derivatives against bacterial strains, the compound demonstrated a potent inhibitory effect on both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influence antimicrobial potency.

Case Study 2: In Vivo Anti-inflammatory Assessment

A study involving the administration of a benzenesulfonamide derivative similar to this compound reported substantial reductions in inflammatory markers in treated rats compared to controls. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations.

The biological activity of sulfonamides is often attributed to their ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. Additionally, anti-inflammatory effects may arise from the modulation of pro-inflammatory cytokines and pathways involved in inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.